N-(2-(Benzyloxy)ethyl)propan-2-amine
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-phenylmethoxyethyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-11(2)13-8-9-14-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
AFTHGBHRPYZHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-(Benzyloxy)ethyl)propan-2-amine
General Synthetic Strategy
The synthesis of this compound generally involves constructing the benzyloxyethyl moiety and then introducing the propan-2-amine group. The key steps typically include:
- Preparation of 2-(benzyloxy)ethyl intermediates (e.g., benzyloxyethanol derivatives).
- Amination via nucleophilic substitution or reductive amination.
- Purification and isolation of the final amine compound.
Stepwise Synthetic Routes
Preparation of Benzyloxy Ethanol Intermediate
- Starting from ethylene glycol or 2-hydroxyethyl derivatives, benzylation is performed to introduce the benzyloxy group.
- Benzyl alcohol or benzyl bromide can be used as benzylating agents.
- Typical conditions involve the use of base catalysts (e.g., NaH, K2CO3) in aprotic solvents such as DMF or THF.
- The product, 2-(benzyloxy)ethanol, serves as a key intermediate for further amination.
Amination to Form this compound
Two main approaches are used:
- Reaction of 2-(benzyloxy)acetaldehyde (obtained by oxidation of 2-(benzyloxy)ethanol) with isopropylamine (propan-2-amine) to form an imine intermediate.
- Subsequent catalytic hydrogenation of the imine to yield the secondary amine this compound.
- Catalysts typically include palladium on carbon (Pd/C) or platinum, under mild hydrogen pressure (0.1–5 bar) and temperatures ranging from 10 to 40 °C.
- The reaction is often performed in water-miscible solvents such as methanol or ethanol to facilitate the iminization and hydrogenation steps without isolating the imine intermediate.
- Direct nucleophilic substitution of 2-(benzyloxy)ethyl halides (e.g., bromides or chlorides) with isopropylamine.
- This method requires controlled conditions to avoid over-alkylation and side reactions.
- Solvents such as acetonitrile or ethanol are commonly used, with temperature control to optimize yield and selectivity.
Reaction Conditions and Catalysts
| Step | Conditions | Catalysts/Agents | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| Benzylation of ethylene glycol | Base-catalyzed benzylation | NaH, K2CO3 | DMF, THF | Room temp to 60 | Anhydrous conditions preferred |
| Oxidation to aldehyde | Mild oxidation (e.g., PCC, Swern) | PCC or Swern reagents | DCM or CHCl3 | 0–25 | Avoid overoxidation |
| Iminization (imine formation) | Reaction of aldehyde with isopropylamine | None (catalytic acid optional) | Methanol, ethanol | 10–40 | Water formed but not removed |
| Catalytic hydrogenation | Hydrogenation of imine intermediate | Pd/C, Pt/C | Methanol, ethanol | 10–40 | Hydrogen pressure 0.1–5 bar |
| Nucleophilic substitution | Reaction of halide with amine | None | Acetonitrile, ethanol | 25–80 | Requires careful control to prevent side reactions |
Purification Techniques
- After synthesis, the crude product is typically purified by extraction with organic solvents (e.g., CHCl3, ethyl acetate).
- Washing steps with aqueous sodium bicarbonate and brine remove acidic or polar impurities.
- Drying over anhydrous sodium sulfate followed by solvent removal under reduced pressure yields crude amine.
- Final purification is commonly achieved by flash column chromatography using mixtures of n-hexane and ethyl acetate or by recrystallization if applicable.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of ethylene glycol | Benzyl bromide, NaH, DMF, RT | ~75-85 | Formation of 2-(benzyloxy)ethanol |
| Oxidation to aldehyde | PCC or Swern oxidation, DCM, 0–25 °C | ~70-80 | Formation of 2-(benzyloxy)acetaldehyde |
| Iminization with isopropylamine | Methanol solvent, 10–40 °C, 0.1–5 h | Quantitative | Formation of imine intermediate |
| Catalytic hydrogenation | Pd/C catalyst, H2 (0.1–5 bar), 10–40 °C | 85–90 | Conversion to this compound |
| Nucleophilic substitution | 2-(Benzyloxy)ethyl halide, isopropylamine, EtOH | 60–75 | Alternative route, requires careful control |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(Benzyloxy)ethyl)propan-2-amine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine, which may have different properties and applications.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-(Benzyloxy)ethyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(Benzyloxy)ethyl)propan-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethylamine Backbone
N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)propan-2-amine ()
- Structural Difference : Replaces the benzyloxy group with a tert-butyldimethylsilyl (TBS) ether.
- Impact: Stability: TBS groups are highly stable under acidic and basic conditions compared to benzyl ethers, which require hydrogenolysis for removal .
N-(2-(4-Chlorophenoxy)ethyl)propan-2-amine ()
- Structural Difference: Substitutes benzyloxy with a 4-chlorophenoxy group.
- Impact: Electron Effects: The electron-withdrawing chlorine atom alters electronic distribution, affecting reactivity in nucleophilic or electrophilic reactions . Biological Activity: Chlorophenoxy derivatives are common in agrochemicals and may confer pesticidal or herbicidal properties.
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine ()
Comparison with Psychoactive Phenethylamines and Tryptamines
2C Series (e.g., 2C-B, 2C-E) and NBOMe Compounds ()
- Structural Difference : These compounds feature phenethylamine backbones with aromatic substitutions (e.g., methoxy, halogens).
- Pharmacokinetics: Benzyloxy groups could enhance blood-brain barrier penetration relative to polar substituents like hydroxyl or carboxyl groups.
DiPT (N,N-Diisopropyltryptamine) ()
Physicochemical Properties
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